2-(3-aminopropyl)propanedioic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-aminopropyl)propanedioic Acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with 3-aminopropanol under acidic conditions. The reaction typically proceeds through esterification followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of propanedioic acid, (3-aminopropyl)- often involves the use of biotechnological processes. For example, microbial fermentation can be employed to produce malonic acid, which can then be further reacted with 3-aminopropanol to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-aminopropyl)propanedioic Acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
2-(3-aminopropyl)propanedioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of propanedioic acid, (3-aminopropyl)- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid groups can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: Propanedioic acid without the aminopropyl group.
Succinic acid: A dicarboxylic acid with a similar structure but without the amine group.
Glutaric acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness
2-(3-aminopropyl)propanedioic Acid is unique due to the presence of both amine and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
114703-18-3 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(3-aminopropyl)propanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-1-2-4(5(8)9)6(10)11/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI Key |
RENPTINIWHSECZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)C(=O)O)CN |
Canonical SMILES |
C(CC(C(=O)O)C(=O)O)CN |
Origin of Product |
United States |
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